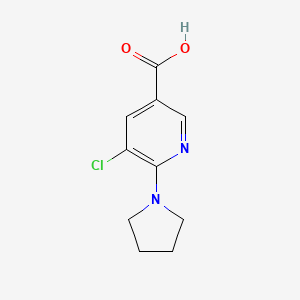

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid

Description

Evolution and Significance of Nicotinic Acid Derivatives as Chemical Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule involved in numerous vital biological processes. chemistryjournal.net While its initial therapeutic use was as a lipid-lowering agent, the intrinsic reactivity of its pyridine (B92270) ring and carboxylic acid functional group has made it a versatile starting point for chemical synthesis. researchgate.netnih.gov Over the years, researchers have extensively modified the nicotinic acid scaffold to explore a wide range of pharmacological activities.

The derivatization of nicotinic acid has led to the development of compounds with applications as:

Anti-inflammatory and Analgesic Agents: Various 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant anti-inflammatory and analgesic properties. chemistryjournal.netjst.go.jpnih.govsemanticscholar.org

Antimicrobial and Antifungal Agents: The nicotinic acid nucleus is a key component in a variety of compounds synthesized to combat bacterial and fungal pathogens. nih.govresearchgate.net

Anticancer Agents: Novel nicotinic acid-based compounds have been designed and synthesized to exhibit cytotoxic activity against various cancer cell lines, with some showing selective inhibition of key enzymes like VEGFR-2. nih.gov

Antioxidant Agents: Certain derivatives have been found to possess potent antioxidant capabilities. researchgate.net

Agrochemicals: The utility of nicotinic acid derivatives extends to agriculture, where they have been incorporated into new fungicides. mdpi.com

The ability to introduce a wide variety of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its biological activity. This adaptability has cemented the status of nicotinic acid as a privileged scaffold in medicinal chemistry.

Conformational and Stereochemical Contributions of Pyrrolidine (B122466) Moieties in Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in drug discovery. nih.govresearchgate.net Its significance stems from several key features that influence a molecule's three-dimensional structure and its interaction with biological targets. nih.gov

Key Contributions of the Pyrrolidine Moiety:

| Feature | Description | Impact on Molecular Design |

| Three-Dimensionality | The non-planar, puckered nature of the sp³-hybridized ring, often described as "pseudorotation," provides a greater exploration of three-dimensional space compared to flat aromatic rings. nih.govresearchgate.net | Enhances binding affinity and selectivity by allowing for more precise interactions with the complex surfaces of biological targets. |

| Stereochemistry | The pyrrolidine ring can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.govresearchgate.net The spatial orientation of substituents is crucial for biological activity. nih.gov | Allows for the synthesis of chiral compounds with distinct biological profiles, as different enantiomers can have different interactions with enantioselective proteins. nih.govresearchgate.net |

| Basicity and Nucleophilicity | The nitrogen atom in the pyrrolidine ring is a secondary amine, conferring basicity and nucleophilicity to the scaffold. nih.gov | This nitrogen serves as a key point for substitution and can participate in hydrogen bonding and other crucial interactions within a biological target's binding site. |

| Conformational Control | The introduction of substituents, such as fluorine, can significantly influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgbeilstein-journals.orgnih.gov | This allows for the design of molecules with a more rigid or a specific desired conformation to optimize binding to a target. |

The incorporation of a pyrrolidine moiety can therefore impart favorable properties to a drug candidate, including improved solubility, metabolic stability, and target affinity. ontosight.aifrontiersin.org

Current Research Landscape of Halogenated Pyrrolidinyl-Substituted Nicotinic Acid Derivatives

The combination of a halogenated nicotinic acid scaffold with a pyrrolidine substituent represents a promising area of chemical research. Halogenation of the nicotinic acid ring is a known strategy to enhance biological activity. For instance, chloro-substituted nicotinic acid derivatives have shown potent fungicidal and anti-inflammatory effects. mdpi.comnih.gov

Simultaneously, the pyrrolidine ring is known to be a key component in a wide range of biologically active compounds, including antibacterial and antifungal agents. researchgate.net The union of these two pharmacophores in a single molecule, such as 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid, creates a chemical entity with the potential for synergistic or novel biological activities.

Current research in related areas focuses on:

The synthesis of novel derivatives to explore the structure-activity relationships (SAR).

Evaluation of these compounds for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Computational and docking studies to understand the molecular interactions with biological targets. nih.gov

Overview of Research Directions for this compound

Based on the known properties of its constituent parts, the research directions for this compound and its analogs are likely to be focused on several key therapeutic areas. The presence of the 5-chloro-nicotinic acid core suggests a strong potential for anti-inflammatory and antimicrobial applications. The pyrrolidine moiety could enhance these activities and contribute to a favorable pharmacokinetic profile.

Potential Research Areas:

| Research Area | Rationale |

| Antimicrobial Drug Discovery | Both nicotinic acid derivatives and pyrrolidine-containing compounds have established antimicrobial activities. The combination could lead to novel antibacterial or antifungal agents. |

| Anti-inflammatory Agents | Halogenated nicotinic acids are known to possess anti-inflammatory properties. The pyrrolidine ring could modulate this activity and improve selectivity. |

| Oncology | Substituted nicotinic acids have been investigated as anticancer agents. The specific substitution pattern of this compound may confer novel cytotoxic or enzyme-inhibitory activities. |

| Agrochemicals | Given the fungicidal activity of related chlorinated nicotinic acid derivatives, this compound could be explored for applications in agriculture. |

Further research would likely involve the synthesis of analogs to establish a clear structure-activity relationship, followed by extensive in vitro and in vivo biological evaluation to validate its therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCDDGUJIBDWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 6 Pyrrolidin 1 Yl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. uobasrah.edu.iq Analysis of 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid involves a suite of NMR experiments, primarily focusing on ¹H and ¹³C nuclei.

Proton (¹H) NMR spectroscopy reveals the number of distinct protons and their local electronic environments within the molecule. hw.ac.uk The spectrum of this compound is expected to show characteristic signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the carboxylic acid group.

The pyridine ring contains two aromatic protons. The proton at the C2 position (H-2) and the proton at the C4 position (H-4) are expected to appear as distinct doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom, the carboxylic acid group, and the nitrogen within the ring, typically placing them in the downfield region of the spectrum. chemicalbook.comhmdb.ca

The pyrrolidine ring protons will likely appear as two multiplets in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the nitrogen atom (α-protons) are in a different chemical environment than the four protons on the β-carbons. These signals are often complex due to overlapping peaks.

The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm. oregonstate.edu Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet (br s) |

| Pyridine H-2 | 8.5 - 8.8 | Doublet (d) |

| Pyridine H-4 | 8.0 - 8.3 | Doublet (d) |

| Pyrrolidine -CH₂- (α to N) | 3.4 - 3.7 | Triplet (t) or Multiplet (m) |

| Pyrrolidine -CH₂- (β to N) | 1.9 - 2.2 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edu Due to the lack of symmetry, the ¹³C NMR spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure.

The pyridine ring carbons will resonate in the aromatic region (typically 110-160 ppm). The carbons directly attached to electronegative atoms (C5-Cl, C6-N, and C3-COOH) and the pyridine nitrogen (C2) will be significantly deshielded and appear further downfield. hmdb.ca The carboxyl carbon (-COOH) is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. wisc.edu The two sets of carbons in the pyrrolidine ring will appear in the aliphatic region, with the carbons alpha to the nitrogen appearing at a lower field than the beta carbons. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Pyridine C-6 | 155 - 160 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 120 - 125 |

| Pyridine C-3 | 115 - 120 |

| Pyrrolidine -CH₂- (α to N) | 45 - 55 |

| Pyrrolidine -CH₂- (β to N) | 20 - 30 |

For compounds with low solubility or for studying the solid-state structure, advanced solid-state NMR (ssNMR) techniques are employed. ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a powerful method to probe the environments of nitrogen atoms in solids. Given that this compound contains two chemically distinct nitrogen atoms—one in the aromatic pyridine ring and one in the aliphatic pyrrolidine ring—¹⁵N NMR can provide valuable structural information.

This technique can differentiate between the two nitrogen environments. The chemical shift of the pyridine nitrogen would be indicative of its aromatic and electronic state, while the pyrrolidine nitrogen signal would reflect its aliphatic, amine-like character. Furthermore, solid-state ¹⁵N NMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the nitrogen atoms, which are crucial for understanding the crystal packing of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (molecular formula C₁₀H₁₁ClN₂O₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂ClN₂O₂⁺ | 227.0582 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and the unambiguous identification of compounds. For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice. nih.govnih.gov

A typical LC-MS/MS analysis would involve reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, often with a formic acid modifier to promote protonation. nih.govresearchgate.net Detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode, to generate the protonated molecular ion [M+H]⁺ at m/z 227.0.

Further structural confirmation is obtained via tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is fragmented to produce a characteristic pattern of product ions. The fragmentation of nicotinic acid derivatives often involves the loss of the carboxylic acid group (as H₂O and CO) and cleavages within the side chains. researchgate.netmassbank.eu

Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Predicted m/z | Plausible Fragment Lost | Fragment Structure |

|---|---|---|

| 209.0476 | H₂O | Loss of water from the carboxylic acid |

| 181.0527 | H₂O + CO | Subsequent loss of carbon monoxide |

| 156.0160 | C₄H₇N (Pyrrolidine ring fragment) | Cleavage of the C-N bond to the pyridine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the carboxylic acid group, the pyrrolidine ring, and the substituted pyridine ring.

The carboxylic acid moiety gives rise to several distinct and strong absorption bands. A broad O-H stretching vibration is anticipated in the region of 3200–2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group is expected to produce a strong, sharp peak typically between 1725 and 1700 cm⁻¹. wpmucdn.com Furthermore, the C-O stretching and O-H bending vibrations associated with the carboxylic acid can be observed in the fingerprint region, generally between 1300 and 1000 cm⁻¹. wpmucdn.com

The pyrrolidine ring contributes to the spectrum primarily through its C-H and C-N stretching vibrations. The aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolidine ring are expected to appear just below 3000 cm⁻¹, typically in the 2970–2880 cm⁻¹ range. dtic.mil The C-N stretching vibration of the tertiary amine within the ring is generally found in the 1266-1382 cm⁻¹ region, though it may be coupled with other vibrations. elixirpublishers.com

The substituted pyridine ring has its own set of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the 3100–3000 cm⁻¹ range. libretexts.org The C=C and C=N ring stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600–1400 cm⁻¹ region. elixirpublishers.comresearchgate.net The C-Cl stretching absorption is characteristically found in the broader region between 850 and 550 cm⁻¹. elixirpublishers.comlibretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3200–2500 | Broad, Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100–3000 | Medium |

| Pyrrolidine Ring | C-H Stretch | 2970–2880 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1725–1700 | Strong |

| Pyridine Ring | C=C and C=N Stretch | 1600–1400 | Medium to Strong |

| Pyrrolidine Ring | C-N Stretch | 1266-1382 | Medium |

| Carboxylic Acid | C-O Stretch | 1300–1000 | Strong |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily associated with the π-electron system of the substituted pyridine ring. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The pyridine moiety and its derivatives typically exhibit multiple absorption bands in the UV region. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. For a substituted pyridine, these transitions are expected in the 250 to 390 nm region. researchgate.net The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are typically of lower intensity and can also appear in this region. libretexts.org The UV spectrum of pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.com

The substitution on the pyridine ring in this compound—specifically the chloro, pyrrolidinyl, and carboxylic acid groups—will influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) to longer or shorter wavelengths (bathochromic or hypsochromic shifts, respectively) and changes in molar absorptivity. The presence of the pyrrolidinyl group, an electron-donating group, and the chloro and carboxylic acid groups, which are electron-withdrawing, will modulate the electronic distribution within the pyridine ring. The electronic absorption spectrum of the related compound nicotine (B1678760), which contains a pyridine and a pyrrolidine ring, shows characteristic n → π* and π → π* transitions, with the absorption profile being sensitive to the pH of the solution due to protonation of the nitrogen atoms. nih.gov

Table 2: Expected Electronic Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 250–300 | Substituted Pyridine Ring |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available, insights can be drawn from the known crystal structures of related compounds, such as nicotinic acid itself. The crystal structure of nicotinic acid has been determined and shown to crystallize in the monoclinic space group P2₁/c. nanomegas.com It is common for organic molecules to crystallize in one of the common space groups, and derivatives of nicotinic acid often exhibit similar packing motifs. For instance, various nicotinamide (B372718) riboside derivatives have been found to crystallize in the orthorhombic space group P2₁2₁2₁. uzh.ch

A crystallographic study of this compound would be expected to reveal a planar or near-planar conformation of the pyridine ring. The analysis would precisely determine the orientation of the pyrrolidine and carboxylic acid substituents relative to the pyridine ring. A key feature of the solid-state structure would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. The chlorine atom and the nitrogen atoms of the pyridine and pyrrolidine rings could also participate in other intermolecular interactions, influencing the crystal packing.

Table 3: Crystallographic Data for Nicotinic Acid (for reference)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.19 |

| b (Å) | 11.74 |

| c (Å) | 7.28 |

| β (°) | 112.45 |

This table presents the crystallographic data for the parent compound, nicotinic acid, which serves as a likely reference for the crystallographic analysis of its derivatives. nanomegas.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

Chemical Reactivity and Derivatization Pathways of 5 Chloro 6 Pyrrolidin 1 Yl Nicotinic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably the formation of esters and amides, and potentially decarboxylation under specific conditions.

The carboxylic acid moiety of 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid can be readily converted into esters and amides, which are fundamental reactions in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. The use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate ester formation with a wide range of alcohols.

Amidation: The formation of amides from the carboxylic acid group generally requires activation, as direct reaction with an amine is often inefficient. Common methods involve the use of peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently displaced by an amine to yield the corresponding amide. Substituted nicotinic acids can be converted to acyl chlorides using reagents like oxalyl chloride, which then readily react with primary or secondary amines to form the desired amide derivatives. mdpi.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Product Functional Group |

| Esterification | Acid Catalysts | H₂SO₄, HCl | Ester |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Ester | |

| Coupling Agents | DCC, EDCI | Ester | |

| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Amide |

| Coupling Agents | HATU, HOBt, PyBOP | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for nicotinic acid derivatives. For the parent nicotinic acid, this transformation can be accomplished by heating with copper chromite, which facilitates the cleavage of the C-C bond and release of CO₂ to yield pyridine (B92270). nih.gov Applying this to this compound would be expected to produce 3-chloro-2-(pyrrolidin-1-yl)pyridine. However, such reactions often require high temperatures, and the stability of the other substituents under these harsh conditions must be considered.

Reactivity of the Pyridine Heterocycle

The electronic nature of the pyridine ring in this compound is influenced by the deactivating effect of the ring nitrogen and the competing electronic effects of the chloro, pyrrolidinyl, and carboxylic acid substituents.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the reactivity and regioselectivity are heavily influenced by the substituents present.

Pyrrolidinyl Group (-NR₂): This is a powerful activating group and directs electrophiles to the ortho and para positions.

Chloro Group (-Cl): This group is deactivating but also directs ortho and para.

Carboxylic Acid Group (-COOH): This is a deactivating group and directs incoming electrophiles to the meta position.

In this compound, the dominant activating group is the pyrrolidinyl substituent at the C6 position. This group strongly activates the ring towards electrophilic attack, primarily at the position ortho to it (C5). However, the C5 position is already substituted with a chloro atom. The next most favored position would be the other ortho position (C7, which is the nitrogen atom) or the para position (C3), which holds the carboxylic acid. The strongest directing effect of the pyrrolidinyl group, combined with the deactivating nature of the other groups, suggests that any potential EAS reaction would be challenging and its regiochemical outcome difficult to predict without experimental data. Standard EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. In this molecule, the chloro atom at the C5 position is a potential leaving group. SNAr reactions are favored by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.

Table 2: Predicted Reactivity of the Pyridine Ring

| Reaction Type | Key Influencing Substituent | Predicted Reactivity | Potential Reaction Site |

| Electrophilic Aromatic Substitution | Pyrrolidinyl (activating) | Low to Moderate | C4 (meta to COOH, ortho to Cl) |

| Nucleophilic Aromatic Substitution | Chloro (leaving group), COOH (activating) | Moderate | C5 (displacement of Cl) |

Transformations of the Pyrrolidinyl Substituent

The pyrrolidinyl group is a saturated heterocyclic amine substituent. Being a secondary amine incorporated into a ring, it is generally stable. However, the nitrogen atom's lone pair of electrons can participate in reactions. Potential transformations, though not specifically documented for this molecule, could include N-oxidation to form an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. The pyrrolidine (B122466) ring itself is robust, and cleavage would require harsh conditions that would likely degrade the rest of the molecule. The synthesis of various pyrrolidine-containing drugs often starts from precursors like proline or hydroxyproline, where the ring is already functionalized, allowing for a wider range of transformations. nih.gov For a simple pyrrolidin-1-yl substituent, the synthetic handles are limited primarily to reactions involving the nitrogen atom.

Ring Modifications and Functionalization

The chemical architecture of this compound offers multiple sites for modification, primarily centered on the pyridine and pyrrolidine rings. The reactivity of the pyridine core is influenced by its substituents: the electron-donating pyrrolidine group, the electron-withdrawing carboxylic acid, and the halogen chloro group. This substitution pattern allows for targeted functionalization. For instance, the carboxylic acid group can be converted into a variety of other functional groups such as esters, amides, or acyl chlorides, which can then serve as precursors for further synthesis. mdpi.com

The pyrrolidine ring, a saturated heterocycle, is also amenable to modification. Strategies often involve starting with functionalized pyrrolidine precursors, such as proline or 4-hydroxyproline, to introduce stereochemistry and additional functional groups onto the ring. nih.gov The non-planar nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which can be crucial for optimizing interactions with biological targets. nih.gov Functionalization can also be achieved through reactions on the pre-formed pyrrolidine ring, though this is less common than using substituted precursors. nih.gov

Systematic Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding how structural changes influence a compound's biological activity. For this compound, SAR studies would involve methodical modifications to its three main components: the pyrrolidine ring, the pyridine core, and its substituents.

Exploring Structural Variations on the Pyrrolidine Ring

The pyrrolidine moiety is a key structural feature that can be systematically modified to probe its role in biological activity. Introducing substituents at various positions on the pyrrolidine ring can influence the molecule's conformation, steric profile, and physicochemical properties. nih.gov SAR studies have shown that modifications to the functionalities and stereochemistry of pyrrolidine scaffolds can have significant and varied effects on inhibitory properties. nih.gov For example, introducing methyl groups can impact metabolic stability, while polar groups like hydroxyls could improve solubility or introduce new hydrogen bonding interactions. nih.gov

Below is a table outlining potential structural variations on the pyrrolidine ring for SAR studies.

| Modification Site | Type of Variation | Rationale |

| C-2 Position | Alkyl, Fluoroalkyl, Hydroxymethyl | Explore steric tolerance and potential for new interactions. |

| C-3 Position | Hydroxyl, Amino, Alkyl, Halogen | Introduce hydrogen bond donors/acceptors; alter lipophilicity. nih.gov |

| C-4 Position | Hydroxyl, Fluoro | Modulate electronic properties and metabolic stability. |

| Stereochemistry | (R) vs. (S) configurations | Determine the optimal spatial arrangement for target binding. nih.gov |

Modifications to the Pyridine Core and Substituents

The substituted pyridine core is another critical area for modification to establish a comprehensive SAR. Alterations can be made to the chloro and carboxylic acid substituents, as well as the pyridine nitrogen itself.

The carboxylic acid at the C-3 position is a prime candidate for modification. Conversion to amides or esters is a common strategy to alter solubility, cell permeability, and metabolic stability. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives from a nicotinic acid precursor, via an acyl chloride intermediate, exemplifies a viable synthetic pathway for creating a library of amide analogues. mdpi.com

The chlorine atom at the C-5 position can be replaced with other functional groups through nucleophilic aromatic substitution reactions. Varying the substituent at this position allows for the exploration of electronic and steric effects on activity.

The following table details potential modifications to the pyridine core and its substituents.

| Modification Site | Type of Variation | Rationale |

| C-3 Carboxylic Acid | Amide, Ester, Sulfonamide | Modulate acidity, lipophilicity, and hydrogen bonding capacity. drughunter.com |

| C-5 Chloro Group | Fluoro, Bromo, Cyano, Methoxy | Alter electronic properties, size, and potential for halogen bonding. |

| Pyridine Nitrogen | N-oxide formation | Increase polarity and potentially alter the pharmacokinetic profile. |

Bioisosteric Replacements for Enhanced Properties

Bioisosterism is a powerful strategy in drug design to optimize molecular properties while retaining or improving biological activity. researchgate.netnih.gov This involves replacing a functional group with another that has similar physical or chemical properties.

For this compound, the carboxylic acid group is a key target for bioisosteric replacement. Tetrazoles are widely used carboxylic acid bioisosteres that maintain a similar acidity (pKa ~4.5–4.9) but offer increased lipophilicity. drughunter.com Other options include acyl sulfonamides and 5-oxo-1,2,4-oxadiazoles, which can enhance potency and oral bioavailability. drughunter.com

The pyridine ring itself can be replaced by other aromatic systems, such as a substituted benzene ring, to explore different core scaffolds. researchgate.net Similarly, the pyrrolidine ring could be replaced with bioisosteres like a dimethylamino group. researchgate.net The chlorine atom can also be substituted with bioisosteres like a trifluoromethyl (CF₃) group to modulate electronic properties and metabolic stability.

The table below summarizes potential bioisosteric replacements.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | 1H-Tetrazole, Acyl Sulfonamide | Mimic acidity, improve lipophilicity and metabolic stability. drughunter.com |

| Pyrrolidine Ring | Piperidine, Azetidine, Thiazolidine | Alter ring size, conformation, and heteroatom content. |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine (B1678525) | Modify core electronics, aromaticity, and hydrogen bonding potential. nih.gov |

| Chloro Group | Fluorine, Methyl, Trifluoromethyl (CF₃) | Fine-tune steric and electronic properties; enhance metabolic stability. u-tokyo.ac.jp |

Computational Chemistry and Molecular Modeling Studies on 5 Chloro 6 Pyrrolidin 1 Yl Nicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid, DFT calculations provide a foundational understanding of its molecular geometry, electronic distribution, and vibrational modes. Such studies are typically performed using a basis set like 6-311+G(d,p) to ensure a high level of accuracy.

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Vibrational analysis, another output of DFT calculations, predicts the infrared (IR) and Raman spectra of the molecule. nih.gov By assigning calculated vibrational frequencies to specific molecular motions (e.g., C-H stretching, C=O stretching, N-H bending), a theoretical spectrum is generated that can be compared with experimental data to confirm the molecular structure.

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid) | 3560 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2980 - 2850 |

| C=O stretch (carboxylic acid) | 1725 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is energy-minimized, and the protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The docking score provides a quantitative estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.8 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | Tyr59, Tyr119, Gln61 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a protein target.

Starting from the docked pose, an MD simulation is run for a specific period (typically nanoseconds) to observe the dynamic behavior of the ligand within the binding site. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process.

WaterMap is a computational tool used in conjunction with MD simulations to analyze the role of water molecules in the binding site. It calculates the thermodynamic properties of water molecules in the active site, identifying regions where water is unstable and can be displaced by a ligand to improve binding affinity. For this compound, WaterMap analysis can reveal key water molecules that, if displaced by a functional group of the ligand, would result in a significant gain in binding energy.

Table 3: Key Findings from MD Simulations and WaterMap Analysis

| Parameter | Observation |

|---|---|

| RMSD of Ligand | Stable within the binding pocket over a 100 ns simulation. |

| Key Hydrogen Bonds | Maintained with key residues throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted. For a series of nicotinic acid derivatives including this compound, a QSAR model can be built to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity.

Table 4: Example of a 2D-QSAR Model for a Series of Nicotinic Acid Derivatives

| Model Equation | pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Topological Polar Surface Area) + 2.1 |

|---|---|

| Statistical Parameters | |

| R² (Correlation Coefficient) | 0.85 |

| Q² (Cross-validation Coefficient) | 0.75 |

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction tools use a variety of computational methods to predict the potential biological targets of a small molecule. nih.govnih.gov These methods can be based on ligand similarity (comparing the query molecule to known active compounds), target-based approaches (docking the molecule against a panel of protein structures), or a combination of both.

For this compound, these prediction tools can generate a list of potential protein targets, which can then be prioritized for experimental validation. This approach helps in understanding the molecule's mechanism of action and can reveal potential off-target effects.

Table 5: Top Predicted Biological Targets for this compound from In Silico Screening

| Predicted Target | Prediction Score/Probability | Associated Pathway |

|---|---|---|

| Prostaglandin G/H synthase 2 | 0.85 | Inflammation |

| Tyrosine-protein kinase JAK2 | 0.78 | Signal Transduction |

| Nuclear factor-kappa B | 0.72 | Inflammatory Response |

Investigation of Biological Targets and Biochemical Pathways Associated with Nicotinic Acid and Pyrrolidine Scaffolds

Ligand Binding Profiling with Specific Receptors

Interaction with the Nicotinic Acid Receptor GPR109A (HM74A/PUMA-G)

The G-protein-coupled receptor GPR109A, also known as HM74A or PUMA-G, is the primary receptor for nicotinic acid (niacin). nih.gov This interaction is responsible for the well-known antilipolytic effects of niacin, which contribute to its clinical use in treating dyslipidemia. nih.govresearchgate.net Given that 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid is a derivative of nicotinic acid, it is projected to interact with GPR109A.

The binding of nicotinic acid to GPR109A is dependent on specific interactions with key amino acid residues within the receptor's binding pocket. The carboxylate group of the nicotinic acid ligand forms a crucial anchor point with Arg111 located in the third transmembrane helix (TMH3). nih.govresearchgate.net The heterocyclic ring of the ligand is positioned within a pocket formed by several other residues.

Mutagenesis and molecular modeling studies have identified several amino acids as critical for the binding of nicotinic acid. nih.gov The pyridine (B92270) ring of nicotinic acid is embedded between Trp91, at the junction of TMH2 and extracellular loop 1 (ECL1), and Phe276 and Tyr284 in TMH7. nih.govresearchgate.net Furthermore, a hydrogen bond is formed between the heterocyclic ring and Ser178 in ECL2. nih.govresearchgate.net Residues such as Asn86 (TMH2) are also considered important for orienting the ligand correctly for a favorable binding conformation. nih.govnih.gov

Table 1: Key Amino Acid Residues in GPR109A for Nicotinic Acid Binding

| Residue | Location | Role in Binding |

|---|---|---|

| Arg111 | TMH3 | Anchors the carboxylate group of the ligand. nih.govresearchgate.net |

| Trp91 | TMH2/ECL1 | Forms part of the binding pocket for the pyridine ring. nih.govresearchgate.net |

| Phe276 | TMH7 | Forms part of the binding pocket for the pyridine ring. nih.govresearchgate.net |

| Tyr284 | TMH7 | Forms part of the binding pocket for the pyridine ring. nih.gov |

| Ser178 | ECL2 | Forms a hydrogen bond with the heterocyclic ring. nih.govresearchgate.net |

Affinity for Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various cognitive functions. nih.govnih.gov The pyrrolidine (B122466) ring is a key pharmacophoric element in many nAChR ligands, most notably nicotine (B1678760) itself. semanticscholar.org Therefore, the presence of a pyrrolidine scaffold in this compound suggests a potential for interaction with nAChR subtypes.

The affinity and selectivity of pyrrolidine-based ligands for different nAChR subtypes, such as the abundant α4β2 and α7 subtypes, are highly dependent on the substitution pattern on both the pyrrolidine ring and any attached aromatic systems. nih.govsemanticscholar.org

For ligands targeting the α4β2 nAChR, the pyrrolidine ring is typically situated within an aromatic box of amino acid residues at the receptor's binding site. semanticscholar.org The stereochemistry of the pyrrolidine ring is crucial; for many potent ligands, an (S)-configuration at the C2 position of the pyrrolidine is preferred for maximal affinity. unimi.it Substituents on the aromatic portion of the molecule can interact with the β subunit, and π-π stacking interactions with residues like β2-Phe119 are key determinants of affinity for the α4β2 subtype. semanticscholar.org

Table 2: Influence of Pyrrolidine Ring Substitution on nAChR Affinity

| Modification | Effect on α4β2 nAChR | Effect on α7 nAChR |

|---|---|---|

| (S)-configuration at C2 | Generally required for high affinity. unimi.it | - |

| 2'-methylation | - | Enhanced binding and potency. nih.gov |

| 3'-trans-methylation | Less tolerated | Well tolerated. nih.gov |

| 4'-methylation | Modest decrease in potency/efficacy | Significant decrease in potency/efficacy. nih.gov |

Allosteric Modulation of Cannabinoid CB1 Receptors

The cannabinoid CB1 receptor is a G protein-coupled receptor that mediates the effects of endocannabinoids and phytocannabinoids. nih.gov In addition to the primary (orthosteric) binding site, the CB1 receptor possesses allosteric sites that can be targeted by small molecules to modulate receptor function. nih.govresearchgate.net Interestingly, a compound with a structure related to this compound has been identified as a CB1 receptor allosteric modulator.

PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea) is a known negative allosteric modulator (NAM) of the CB1 receptor. nih.govnih.gov This molecule contains a 6-(pyrrolidin-1-yl)pyridine moiety, which is structurally analogous to the 6-(pyrrolidin-1-yl)nicotinic acid portion of the compound of interest. As a NAM, PSNCBAM-1 can decrease the efficacy of orthosteric agonists at the CB1 receptor. nih.gov This finding suggests that the 6-(pyrrolidin-1-yl)pyridine scaffold, and by extension the similar structure in this compound, has the potential to bind to an allosteric site on the CB1 receptor. Allosteric modulation offers a therapeutic approach with the potential for finer control over receptor signaling compared to direct agonism or antagonism, which may help avoid some of the side effects associated with orthosteric ligands. nih.gov

Other Receptor Classes Modulated by Pyrrolidine-Containing Scaffolds (e.g., Selective Androgen Receptors, Trk receptors)

The versatility of the pyrrolidine scaffold extends to other important drug targets, including selective androgen receptor modulators (SARMs) and tropomyosin receptor kinase (Trk) receptors. researchgate.netresearchgate.netfrontiersin.org

Selective Androgen Receptor Modulators (SARMs): The pyrrolidine ring is a key structural component in several classes of non-steroidal SARMs. researchgate.netnih.gov For example, compounds based on a 2-quinolinone scaffold bearing a substituted pyrrolidine at the 6-position have shown potent and selective anabolic activity in muscle with reduced effects on the prostate. researchgate.net Similarly, 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives have been developed as SARMs. nih.gov These examples demonstrate that the pyrrolidine moiety can be effectively incorporated into molecules designed to selectively modulate the androgen receptor, aiming to provide the therapeutic benefits of androgens with fewer side effects.

Trk Receptors: The Trk family of receptors (TrkA, TrkB, TrkC) are tyrosine kinases that are crucial for neuronal survival and function. researchgate.net Dysregulation of Trk signaling is implicated in various neurological diseases and cancers. The pyrrolidine scaffold has been successfully used in the design of Trk inhibitors. Specifically, (R)-2-phenylpyrrolidine substituted imidazopyridazines have been identified as a series of potent and selective pan-Trk inhibitors. researchgate.net The phenylpyrrolidine group was found to have excellent shape complementarity with a hydrophobic pocket of the Trk kinases, highlighting the utility of this scaffold in targeting these enzymes. researchgate.net Small molecule positive allosteric modulators of Trk receptors are also being developed for neurodegenerative diseases like Alzheimer's. mdpi.com

Table 3: Examples of Pyrrolidine-Containing Scaffolds and Their Biological Targets

| Compound Class | Target | Example/Key Finding |

|---|---|---|

| Quinolinoine Derivatives | Selective Androgen Receptor (AR) | A lead compound with a substituted pyrrolidin-1-yl group at the 6-position showed excellent anabolic activity. researchgate.net |

| Imidazopyridazines | Tropomyosin Receptor Kinases (Trk) | (R)-2-phenylpyrrolidine emerged as an ideal moiety for shape complementarity to the hydrophobic pocket of Trks. researchgate.net |

Enzyme Inhibition Studies and Mechanistic Investigations

The structural motifs of nicotinic acid and pyrrolidine are prevalent in a multitude of biologically active compounds, conferring the ability to interact with a wide array of enzymatic targets. This section explores the inhibitory activities of derivatives containing these scaffolds against several key enzyme systems, elucidating the mechanistic basis of their actions.

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins to generate functional non-structural proteins required for replication. researchgate.net This makes it a prime target for the development of antiviral drugs. nih.govmdpi.com The active site of Mpro features a catalytic dyad of Cysteine-145 and Histidine-41 and is highly conserved among coronaviruses, which suggests that inhibitors may have broad-spectrum activity. nih.gov

Inhibitors of Mpro can be classified based on their mechanism, often involving covalent or non-covalent binding. Covalent inhibitors typically contain an electrophilic "warhead" that forms a bond with the catalytic cysteine residue. mdpi.comresearchgate.net Non-covalent inhibitors bind to the active site through non-permanent interactions.

While specific studies focusing solely on this compound are not detailed, the broader class of heterocyclic compounds, including those with pyridine (a core component of nicotinic acid) and pyrrolidine rings, has been investigated. For instance, the non-covalent inhibitor ensitrelvir, which features a heterocyclic core, has shown significant inhibitory activity against SARS-CoV-2 Mpro with an IC₅₀ value of 0.013 μM. mdpi.com Another class of small-molecule organoselenium compounds, such as Ebselen, has been identified as an effective inhibitor of SARS-CoV-2-Mpro (IC₅₀ = 0.67 μM), forming covalent bonds within the active site. nih.gov These examples highlight the potential of molecules with related structural features to effectively target this crucial viral enzyme.

Table 1: Examples of SARS-CoV-2 Mpro Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Type | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Ensitrelvir | Non-peptidic, Non-covalent | 0.013 | Binds to the active site through non-permanent interactions. mdpi.com |

| Ebselen | Covalent | 0.67 | Forms covalent bonds with Cys145 and Cys44 of Mpro. nih.gov |

| TPM16 | Peptidomimetic | 0.16 | Binds to the dimeric histidine residue (His41) of Mpro. nih.gov |

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates, playing a crucial role in cellular signaling pathways. The fusion protein BCR-ABL1 is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). acs.orgnih.gov Inhibitors targeting the ATP-binding site of this kinase have revolutionized CML treatment. acs.org

Several approved BCR-ABL1 tyrosine kinase inhibitors (TKIs), such as imatinib, dasatinib, and nilotinib, incorporate heterocyclic scaffolds, including pyridine and pyrimidine (B1678525) rings. researchgate.net The discovery of asciminib (B605619) (ABL001) represents a significant advancement, as it is an allosteric inhibitor that binds to the myristate pocket of the ABL1 kinase domain, rather than the ATP-binding site. acs.org This novel mechanism allows it to be effective against TKI-resistant mutations. The chemical structure of asciminib features a pyrrolidone ring, a derivative of pyrrolidine. acs.org Further optimization of related compounds showed that modifications to the pyrrolidine ring could influence cellular activity. acs.org This demonstrates the utility of the pyrrolidine scaffold in designing highly specific and potent allosteric kinase inhibitors.

Dihydrofolate Reductase (DHFR) is a vital enzyme in the synthesis of DNA, purines, and certain amino acids. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor for one-carbon transfer reactions. cancernetwork.comdroracle.ai Consequently, DHFR is a well-established target for cancer chemotherapy and antimicrobial agents. nih.govwikipedia.org Methotrexate, a classic antifolate drug, is a potent competitive inhibitor of DHFR. cancernetwork.comdroracle.ai

Recent research has uncovered a novel mechanism to target DHFR by depleting its essential cofactor, NADPH. This can be achieved by inhibiting NAD kinase, the enzyme responsible for generating NADP+. Nicotinamide (B372718) analogs, structurally related to nicotinic acid, have been identified as inhibitors of NAD kinase. For example, thionicotinamide (B1219654) adenine (B156593) dinucleotide phosphate (NADPS) was found to inhibit NAD kinase, leading to accelerated degradation of the DHFR protein and subsequent inhibition of cancer cell growth. nih.govnih.gov

Tyrosyl-tRNA Synthetase (TyrRS) belongs to the aminoacyl-tRNA synthetase family, which is essential for protein synthesis. These enzymes catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. nih.govresearchgate.net Their crucial role makes them attractive targets for the development of new antibiotics. researchgate.netmdpi.com Various inhibitors of TyrRS have been developed, many of which are competitive inhibitors that occupy the active site and block the aminoacylation reaction. researchgate.net While specific nicotinic acid derivatives as TyrRS inhibitors are a subject of ongoing research, the exploration of diverse chemical scaffolds for this target is an active area in drug discovery. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). nih.gov MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly implicated in pathological processes such as cancer metastasis and tissue remodeling due to their ability to degrade type IV collagen, a major component of basement membranes. nih.govmdpi.com

The pyrrolidine scaffold has proven to be an excellent framework for designing potent and selective MMP inhibitors. nih.govresearchgate.net A series of novel pyrrolidine derivatives, particularly hydroxamates, were designed and synthesized, showing highly selective inhibition against MMP-2. nih.gov Some of these compounds were found to be equally or more potent than the positive control LY52. nih.gov Structure-activity relationship studies of cinnamoyl pyrrolidine derivatives have also been conducted to develop quantitative structure-activity relationship (QSAR) models for predicting the inhibitory activity against MMP-2. nih.gov These studies highlight the importance of the pyrrolidine ring in binding to the active site of the enzyme. nih.gov

Table 2: MMP-2 Inhibition by Pyrrolidine Hydroxamate Derivatives This table is interactive. You can sort and filter the data.

| Compound | R Group | MMP-2 IC₅₀ (nM) |

|---|---|---|

| 8a | H | 2.0 |

| 8b | 4-F | 2.1 |

| 8c | 4-Cl | 2.4 |

| LY52 (Control) | - | 2.4 |

Data sourced from Cheng et al., Eur J Med Chem. 2008. nih.gov

The versatility of the pyrrolidine and pyridine scaffolds allows them to interact with a diverse range of other enzyme systems, leading to a broad spectrum of biological activities. ontosight.airesearchgate.netnih.govresearchgate.net

Carbohydrate-Metabolizing Enzymes: Pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Certain derivatives showed noteworthy inhibitory activity, with IC₅₀ values in the range of 18.04 to 36.32 μg/mL, making them potential candidates for managing type-2 diabetes. nih.gov

Cholinesterases: Pyridine-based molecules have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. researchgate.net Novel pyrazoline derivatives containing a pyridine ring were effective inhibitors of human carbonic anhydrase (hCA) I and II, as well as AChE, with Kᵢ values in the nanomolar range. researchgate.net

Cyclooxygenases (COX): Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents, showing selective inhibition of COX-2 over COX-1. ebi.ac.uk Compound 13e from one study emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 μM. ebi.ac.uk

Kinases: Beyond BCR-ABL1, pyrrolidine derivatives have been developed as potent and selective inhibitors of other kinases, such as casein kinase 1 (CK1). nih.gov

Exploration of Role in Microbial Biochemical Pathways (e.g., Nicotinic Acid Degradation in Bacteria)

Nicotinic acid (niacin or vitamin B3) is a crucial molecule for all living organisms, primarily as a precursor for the coenzymes NAD⁺ and NADP⁺. nih.gov Certain microorganisms, however, can utilize nicotinic acid as their sole source of carbon, nitrogen, and energy through specialized degradation pathways. nih.gov The bacterial catabolism of nicotine and related compounds like nicotinic acid has been extensively studied, revealing multiple biochemical routes. nih.govacs.org

In bacteria, the degradation of nicotinic acid typically begins with the hydroxylation of the pyridine ring to form 6-hydroxynicotinic acid, a reaction catalyzed by a molybdenum-containing hydroxylase. biorxiv.org From this common intermediate, the pathway can diverge. In Pseudomonas putida, a well-characterized pathway involves the following key enzymatic steps:

Nicotinate hydroxylase (NicA/B): Converts nicotinic acid to 6-hydroxynicotinic acid.

6-hydroxynicotinate 3-monooxygenase (NicC): Further hydroxylates the intermediate to 2,6-dihydroxynicotinic acid.

2,6-dihydroxynicotinate hydrolase (NicD): Opens the pyridine ring.

The genes encoding these enzymes are often found clustered together in a nic gene cluster. researchgate.net Different bacterial genera have evolved distinct pathways for the degradation of pyridine- and pyrrolidine-containing alkaloids. For instance, Gram-positive bacteria like Arthrobacter typically employ a "pyridine pathway," which starts by attacking the pyridine ring. nih.gov In contrast, Gram-negative bacteria such as Pseudomonas often use a "pyrrolidine pathway" that initiates degradation at the pyrrolidine ring of compounds like nicotine. nih.gov Furthermore, hybrid pathways that combine features of both have also been discovered. nih.gov

Future Research Directions and Translational Perspectives

Advanced Rational Design of 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid Analogues

The rational design of analogues based on the this compound scaffold is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. This approach moves beyond traditional trial-and-error methods by employing a deep understanding of structure-activity relationships (SAR) and target-ligand interactions. Future efforts in this area will likely focus on systematic modifications of the core structure to probe and optimize biological activity.

Key areas for structural modification include the pyrrolidine (B122466) ring, the chloro substituent, and the carboxylic acid group. For instance, substitution on the pyrrolidine ring can influence binding affinity and selectivity for target proteins. The electronic properties of the pyridine (B92270) ring can be modulated by replacing the chloro group with other substituents, thereby affecting the compound's interaction with biological targets. Furthermore, the carboxylic acid moiety can be esterified or converted to other bioisosteres to improve cell permeability and metabolic stability.

Illustrative strategies for the rational design of analogues are presented in the table below:

| Modification Site | Proposed Modification | Rationale | Potential Impact |

| Pyrrolidine Ring | Introduction of stereocenters, hydroxylation, or fluorination | To explore chiral recognition by the target and enhance binding affinity through additional hydrogen bonding or altered electronics. | Improved target selectivity and potency. |

| Chloro Substituent | Replacement with electron-donating or electron-withdrawing groups (e.g., -OCH3, -CF3) | To modulate the pKa of the nicotinic acid and the overall electronic character of the pyridine ring. | Altered binding kinetics and pharmacokinetic profile. |

| Carboxylic Acid | Conversion to esters, amides, or tetrazoles | To enhance membrane permeability and metabolic stability, and to explore different interactions with the target's binding pocket. | Improved bioavailability and duration of action. |

Development of Novel Biological Probes Based on the Compound's Core Structure

The development of biological probes is essential for elucidating the mechanisms of action of bioactive compounds and for visualizing their distribution in biological systems. The core structure of this compound can serve as a foundation for the creation of such probes, particularly fluorescent probes for cellular imaging. nih.govnih.gov Nicotinic acid derivatives have been successfully utilized in the development of fluorescent probes for various biological targets, including nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

The design of a fluorescent probe based on this scaffold would involve the covalent attachment of a fluorophore to a position on the molecule that does not interfere with its biological activity. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The linker connecting the fluorophore to the core structure must also be carefully chosen to ensure that the probe retains its affinity for the target.

Potential applications for such probes include:

Target Identification and Validation: A fluorescently labeled version of the compound could be used in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments to identify its direct binding partners.

Cellular Localization Studies: High-resolution microscopy could be employed to visualize the subcellular localization of the compound, providing insights into its mechanism of action.

High-Throughput Screening: A probe could be used to develop competitive binding assays for the discovery of new ligands that target the same biological molecule.

The table below outlines key considerations in the design of biological probes from the this compound scaffold.

| Probe Component | Design Consideration | Example | Desired Outcome |

| Core Scaffold | Maintain essential binding interactions | Minimal modification to the pyrrolidine and nicotinic acid moieties | High affinity and selectivity for the biological target |

| Linker | Flexible and non-interfering | Short polyethylene (B3416737) glycol (PEG) or alkyl chain | Optimal positioning of the fluorophore without disrupting target binding |

| Fluorophore | Photophysically suitable for biological imaging | Fluorescein, Rhodamine, or near-infrared dyes | Bright, stable signal with minimal background fluorescence |

Integration of Chemoinformatics and Artificial Intelligence for Target Prediction and Compound Optimization

Target Prediction: By comparing the structural and electronic features of this compound to libraries of known bioactive compounds, chemoinformatic algorithms can generate hypotheses about its potential biological targets. Techniques such as ligand-based virtual screening and pharmacophore modeling can identify proteins that are likely to bind to this compound.

The following table illustrates the application of chemoinformatics and AI in the context of this compound:

| Computational Approach | Application | Methodology | Expected Output |

| Chemoinformatics | Target Identification | 3D shape similarity screening, pharmacophore modeling | A ranked list of potential protein targets. |

| Library Design | Substructure searching, diversity analysis | A curated set of analogues for synthesis and screening. | |

| Artificial Intelligence | QSAR Modeling | Random Forest, Support Vector Machines, Neural Networks | Predictive models for biological activity and ADMET properties. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Novel molecular structures with optimized properties. |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, chloronicotinic acid derivatives (e.g., 6-chloronicotinic acid) are often functionalized at the 6-position using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification typically involves recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity validation requires HPLC with UV detection (λ = 254 nm) or LC-MS to confirm molecular ion peaks and rule out side products like unreacted starting materials .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ groups) and aromatic protons (δ 8.0–8.5 ppm for pyridine ring) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrrolidine (C-N stretch at ~1200 cm⁻¹) .

- Melting Point : Compare with literature values for analogous compounds (e.g., 5-(piperidin-1-yl)nicotinic acid melts at ~200°C) .

- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH-dependent solubility) .

Q. What stability precautions are necessary for handling and storing this compound?

- Methodological Answer : Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), and strong acids/bases, as pyrrolidine and chloronicotinic acid moieties are prone to degradation . Stability testing via accelerated aging (40°C/75% RH for 1 month) with HPLC monitoring is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound in the presence of competing side reactions?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (lower polarity) to minimize byproducts like dehalogenated intermediates .

- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .

Monitor progress via TLC or in-situ FTIR, and employ scavengers (e.g., molecular sieves) to absorb residual water .

Q. How should contradictions in reported toxicity data for chloronicotinic acid derivatives be resolved?

- Methodological Answer : Validate conflicting data using:

- In vitro assays : Compare cytotoxicity (MTT assay) in multiple cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .

- Metabolic Profiling : Use liver microsomes to identify metabolites (e.g., hydroxylated or dechlorinated products) that may contribute to toxicity discrepancies .

- Species Variability : Test acute toxicity (LD₅₀) in both rodents and zebrafish models to evaluate cross-species differences .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer : Employ hyphenated techniques:

- LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF) to identify structural analogs .

- NMR Relaxometry : Quantify residual solvents (e.g., DMF) via ¹H NMR relaxation times .

- ICP-MS : Screen for heavy metal catalysts (e.g., palladium) with detection limits <1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.